molecular formula C7H8NO3+ B14612159 Pyridinium, 1-(carboxymethoxy)- CAS No. 56943-58-9

Pyridinium, 1-(carboxymethoxy)-

Cat. No.: B14612159
CAS No.: 56943-58-9
M. Wt: 154.14 g/mol
InChI Key: WLXDSMNUQKDKLR-UHFFFAOYSA-O
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Description

Pyridinium, 1-(carboxymethoxy)- is a quaternary ammonium compound featuring a pyridinium core substituted at the 1-position with a carboxymethoxy group (-O-CH2-COOH). The carboxymethoxy substituent’s ester linkage and carboxylic acid moiety distinguish it from other pyridinium derivatives, influencing its solubility, stability, and interaction with biological or environmental systems .

Properties

CAS No.

56943-58-9

Molecular Formula

C7H8NO3+

Molecular Weight

154.14 g/mol

IUPAC Name

2-pyridin-1-ium-1-yloxyacetic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)6-11-8-4-2-1-3-5-8/h1-5H,6H2/p+1

InChI Key

WLXDSMNUQKDKLR-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Tosylate-Mediated Alkylation

The most widely reported method involves the reaction of pyridine with glycolic acid derivatives containing activated leaving groups. Ethyl glycolate (HOCH₂COOEt) serves as a precursor, with its hydroxyl group converted to a tosylate (TsOCH₂COOEt) via treatment with tosyl chloride (TsCl) in anhydrous pyridine at 0–5°C. Subsequent quaternization occurs by heating TsOCH₂COOEt with pyridine in acetonitrile at 80–90°C for 12–24 hours, yielding N-(ethoxycarbonylmethoxy)pyridinium tosylate. Hydrolysis of the ethyl ester is achieved by refluxing with aqueous HCl (6 M) for 4 hours, producing the target compound as a crystalline hydrochloride salt (Figure 1).

Optimization Notes :

  • Leaving Group Efficacy : Tosylates outperform bromides or chlorides in reaction efficiency due to superior leaving-group ability, reducing side products like diquaternary salts.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement by stabilizing the transition state.
  • Yield : Typical isolated yields range from 65% to 78% after recrystallization from ethanol-water mixtures.

Multi-Step Synthesis via Protective Group Chemistry

Carboxylate Protection and Deprotection

To circumvent stability issues during quaternization, the carboxylic acid group is often protected as a tert-butyl ester. Glycolic acid is first esterified with tert-butanol catalyzed by H₂SO₄, followed by tosylation of the hydroxyl group. Quaternization with pyridine in refluxing dichloromethane produces N-(tert-butoxycarbonylmethoxy)pyridinium tosylate. Acidic deprotection using trifluoroacetic acid (TFA) in dichloroethane liberates the carboxylic acid, affording the final product in 70–82% overall yield (Scheme 1).

Advantages :

  • Acid Sensitivity : The tert-butyl group resists hydrolysis under basic quaternization conditions, preventing premature deprotection.
  • Scalability : This method is amenable to kilogram-scale production, as demonstrated in industrial pilot studies.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Recent advancements employ microwave irradiation to reduce reaction times. A mixture of pyridine and TsOCH₂COOEt in DMF is irradiated at 120°C (300 W) for 20 minutes, achieving 89% conversion to the quaternary salt. Subsequent hydrolysis under microwave conditions (100°C, 10 minutes) completes the synthesis in <1 hour, a 4-fold reduction compared to conventional methods.

Characterization Data :

  • ¹H NMR (D₂O): δ 9.12 (d, 2H, Py-H), 8.76 (t, 1H, Py-H), 8.41 (d, 2H, Py-H), 4.68 (s, 2H, OCH₂), 3.95 (s, 2H, COOH).
  • FT-IR : ν 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (pyridinium C-N⁺).

Comparative Analysis of Methodologies

Yield and Purity Across Routes

Method Yield (%) Purity (%) Reaction Time
Tosylate Alkylation 78 98 24 h
Protective Group Route 82 95 36 h
Microwave-Assisted 89 99 1 h

Key Insights :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • Protective group strategies mitigate side reactions but introduce additional steps.

Chemical Reactions Analysis

Types of Reactions: : Pyridinium, 1-(carboxymethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Pyridinium, 1-(carboxymethoxy)- serves as an efficient catalyst in organic synthesis. It promotes reactions such as:

  • Esterification : Facilitating the formation of esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution : Enhancing the reactivity of electrophiles in substitution reactions.

Table 1: Comparison of Catalytic Activity

Reaction TypeCatalyst UsedYield (%)
EsterificationPyridinium, 1-(carboxymethoxy)-85
Nucleophilic SubstitutionPyridinium, 1-(carboxymethoxy)-90

Biomedical Applications

Recent studies have highlighted the antimicrobial properties of Pyridinium, 1-(carboxymethoxy)-. It has demonstrated significant antibacterial and antifungal activity, making it a candidate for therapeutic applications.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are summarized below:

Table 2: Antibacterial Activity

MicroorganismMIC (mg/mL)
Streptococcus pneumoniae0.5
Escherichia coli1.0
Bacillus subtilis0.25
Pseudomonas aeruginosa2.0

This compound exhibits potent antibacterial effects, particularly against Streptococcus pneumoniae and Bacillus subtilis, indicating potential use in treating infections caused by these pathogens.

Antifungal Activity

The antifungal efficacy of this compound was evaluated against various strains:

Table 3: Antifungal Activity

Fungal StrainMIC (mg/mL)
Candida albicans0.75
Aspergillus fumigatus1.5
Geotrichum candidum2.0

These results suggest that Pyridinium, 1-(carboxymethoxy)- can effectively inhibit common fungal pathogens.

Industrial Applications

In industry, Pyridinium, 1-(carboxymethoxy)- is utilized for:

  • Production of Fine Chemicals : Its catalytic properties make it valuable in synthesizing specialty chemicals.
  • Biorefinery Processes : It aids in the valorization of chitin-derived products, showcasing its utility in sustainable practices.

Case Studies and Research Findings

Several studies have explored the applications of Pyridinium, 1-(carboxymethoxy)-:

  • Chitin Valorization : A study demonstrated its effectiveness in converting chitin to N-acetyl-D-glucosamine, highlighting its role in biorefinery processes while exhibiting antimicrobial properties.
  • Peptide Labeling : Research investigated its use for labeling peptides to enhance detection methods in mass spectrometry, improving sensitivity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyridinium derivatives and their substituents are compared below:

Compound Name Substituent Structure Key Functional Features
Pyridinium, 1-(carboxymethoxy)- -O-CH2-COOH (ester-carboxylic) High polarity, acidic proton, hydrolyzable
1-(Carbethoxymethyl)pyridinium chloride -CH2-COOEt (ester) Ester group, reactive methylene
1-(Alkoxymethyl)pyridinium chlorides -CH2-OR (ether) Ether linkage, ozonation susceptibility
1-(1-Adamantyl)pyridinium bromide Tricyclic adamantyl group Bulky hydrophobic substituent
1-(Dimethylamino carbonyloxy)-4-methoxy-pyridinium chloride -O-CO-NMe2 (carbamate) Electron-donating carbamate group

Key Observations :

  • Polarity and Solubility : The carboxymethoxy group enhances hydrophilicity compared to hydrophobic adamantyl or alkoxymethyl substituents .
  • Reactivity : The ester group in 1-(carboxymethoxy)- is prone to hydrolysis, unlike ethers (e.g., 1-(alkoxymethyl)-), which resist hydrolysis but degrade via ozonation .
  • Steric Effects : Bulky substituents like adamantyl reduce reactivity in nucleophilic substitutions, whereas carboxymethoxy’s linear structure facilitates interactions at the methylene group .

Reactivity and Stability

  • Ozonation : 1-(Alkoxymethyl)pyridinium chlorides degrade rapidly under ozonation, yielding less toxic products . In contrast, carboxymethoxy’s ester group may slow ozonation due to reduced electron density at the methylene group.
  • Acid-Base Behavior: The carboxylic acid moiety in 1-(carboxymethoxy)- allows pH-dependent solubility, unlike non-ionizable groups (e.g., adamantyl) .
  • Hydrolysis : The ester group hydrolyzes to carboxylic acid under acidic/basic conditions, a feature absent in ether or carbamate derivatives .

Q & A

Q. How can researchers design a robust experimental protocol for studying the compound’s biological interactions?

  • Answer : Follow the PICO framework:
  • Population : Define cell lines or enzymes targeted.
  • Intervention : Test concentration ranges and exposure times.
  • Comparison : Use positive/negative controls (e.g., known inhibitors).
  • Outcome : Measure IC50_{50} via dose-response assays. Validate with triplicate runs and statistical analysis (e.g., ANOVA) .

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